![molecular formula C15H14N6 B13673859 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is a compound known for its significant role in various scientific research fields. This compound is particularly noted for its potential as an inhibitor in biochemical processes, making it a valuable asset in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves several steps. One common method includes the reaction of 4-carbamimidoylphenylamine with 1H-benzo[d]imidazole-6-carboximidamide under specific conditions. The reaction typically requires a solvent such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods often scale up this process, ensuring the purity and yield of the compound through rigorous quality control measures .
Chemical Reactions Analysis
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving protein interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide involves its interaction with specific molecular targets. It acts as an inhibitor of protein arginine methyltransferases (PRMTs), which play a crucial role in epigenetic regulation and cellular signaling pathways. By inhibiting PRMTs, the compound can modulate gene expression and protein function, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide is unique compared to other similar compounds due to its specific structure and inhibitory potency. Similar compounds include:
2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide: This compound shares a similar core structure but differs in its functional groups and overall activity.
Properties
Molecular Formula |
C15H14N6 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C15H14N6/c16-13(17)8-1-3-9(4-2-8)15-20-11-6-5-10(14(18)19)7-12(11)21-15/h1-7H,(H3,16,17)(H3,18,19)(H,20,21) |
InChI Key |
CZPXYHUXDSNUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



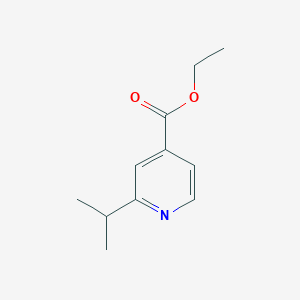
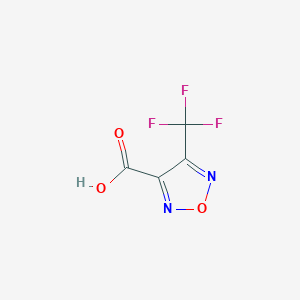
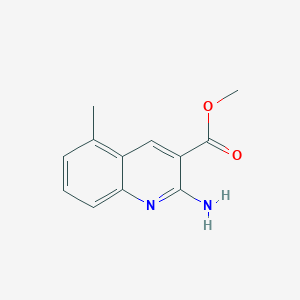

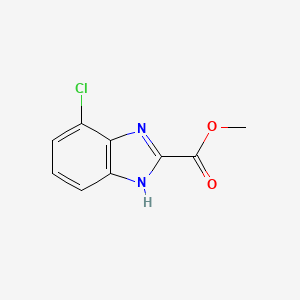
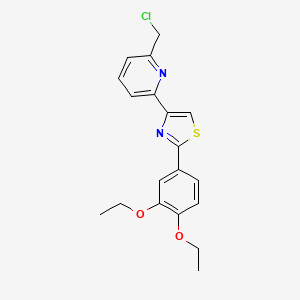
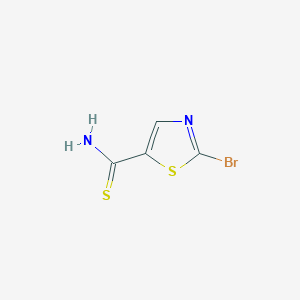
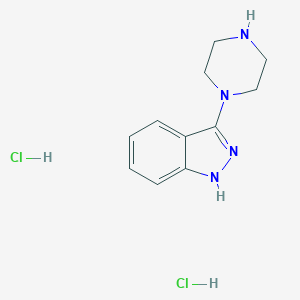
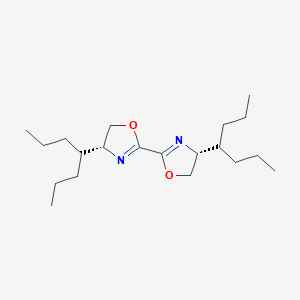
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
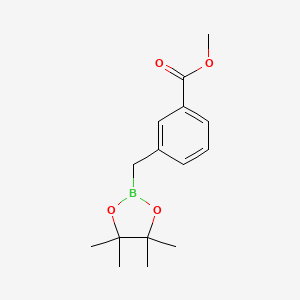

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
